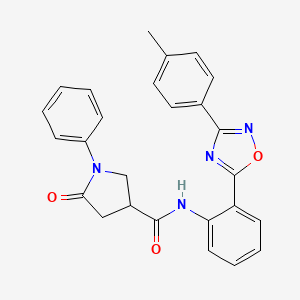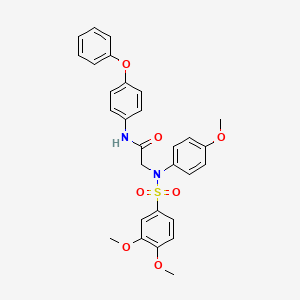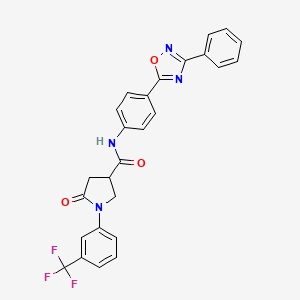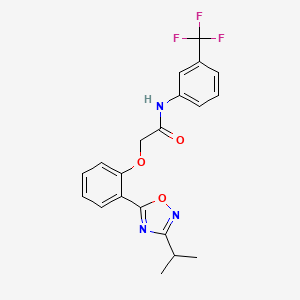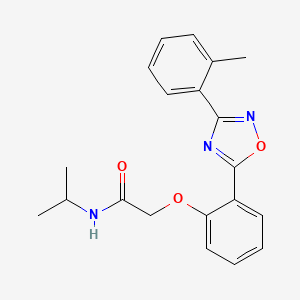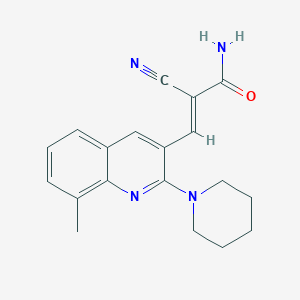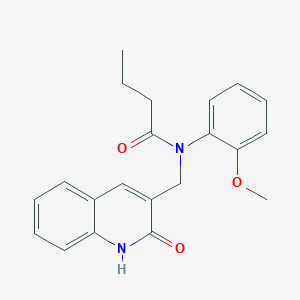
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HQMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQMMA is a synthetic compound that belongs to the class of hydroxamic acids and has been shown to exhibit various biochemical and physiological effects.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have investigated the potential therapeutic applications of this compound in various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of research is the development of this compound as a potential anti-cancer drug. Several studies have shown that this compound inhibits the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Additionally, further research is needed to investigate the mechanism of action of this compound, as well as its potential therapeutic applications in other diseases such as Alzheimer's disease and inflammation. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxybenzylamine in the presence of sodium borohydride and acetic acid. The resulting intermediate is then treated with butyryl chloride and triethylamine to yield this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-20(24)23(18-11-6-7-12-19(18)26-2)14-16-13-15-9-4-5-10-17(15)22-21(16)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMDDHXRNGAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

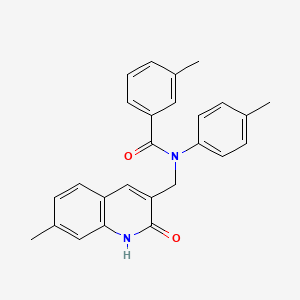
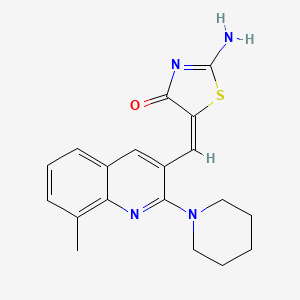
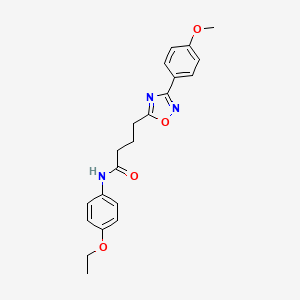
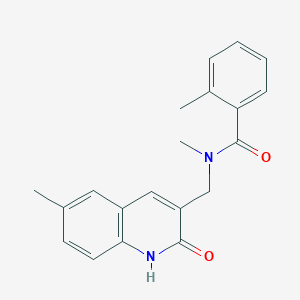
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)

